Cas no 68716-48-3 (4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane is a high-purity boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its key structural features include a stable dioxaborolane ring with four methyl groups enhancing steric protection, ensuring improved air and moisture stability compared to simpler boronic acids. The 3-nitrophenyl substituent provides an electron-withdrawing effect, facilitating efficient transmetalation in catalytic cycles. This compound exhibits excellent compatibility with diverse aryl halides, enabling the synthesis of complex biaryl structures in pharmaceuticals and materials science. Its crystalline solid form allows for precise handling and storage under inert conditions. The product is particularly valued in medicinal chemistry for constructing nitro-containing intermediates with controlled reactivity.
4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane structure
68716-48-3 structure
Product Name:4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane
CAS No:68716-48-3
MF:C12H16BNO4
MW:249.070743560791
MDL:MFCD05663879
CID:58849
PubChem ID:11265164
Update Time:2025-11-01

4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 3-Nitrophenylboronic acid pinacol ester
    • 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Nitrobenzene
    • 3-Nitrophenylboronic
    • 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane
    • DTXSID00460569
    • (3-NITROPHENYL)BORONIC ACID PINACOL ESTER
    • 3-nitrophenylboronic acid, pinacol ester
    • CS-W010221
    • SCHEMBL103381
    • MFCD05663879
    • AS-2751
    • 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane;3-Nitrophenylboronic Acid Pinacol Ester
    • 1,3,2-DIOXABOROLANE, 4,4,5,5-TETRAMETHYL-2-(3-NITROPHENYL)-
    • FT-0641203
    • 3-Nitrophenylboronic acid pinacol ester, 97%
    • EN300-1706258
    • AB22006
    • JWEAFTZTLIGAQU-UHFFFAOYSA-N
    • 3-nitrophenyl boronic acid pinacol ester
    • SY059195
    • AKOS015951145
    • 3-NITROBENZENEBORONIC ACID PINACOL ESTER
    • tetra-methylethylene 3-nitrobenzeneboronate
    • A836224
    • AM87141
    • 3 - Nitrobenzene boric acid pinacol ester
    • 68716-48-3
    • DB-016021
    • MDL: MFCD05663879
    • Inchi: 1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10(8-9)14(15)16/h5-8H,1-4H3
    • InChI Key: JWEAFTZTLIGAQU-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=C(C=2)[N+](=O)[O-])OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 249.11700
  • Monoisotopic Mass: 249.117
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 64.3A^2

Experimental Properties

  • Color/Form: White or light yellow crystal or crystalline powder
  • Density: 1.1±0.1 g/cm3
  • Melting Point: 76-80 °C (lit.)
  • Boiling Point: 351.7℃/760mmHg
  • Flash Point: 166.5±23.2 °C
  • Refractive Index: 1.515
  • PSA: 64.28000
  • LogP: 2.41720
  • Solubility: Insoluble in water.
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C
  • Safety Term:S26;S36/37
  • Risk Phrases:R36/37/38

4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane Production Method

4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:68716-48-3)4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane
Order Number:A836224
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:36
Price ($):464.0
Email:sales@amadischem.com

Additional information on 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane

Introduction to 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane (CAS No. 68716-48-3) in Modern Chemical Research

4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane, identified by the chemical identifier CAS No. 68716-48-3, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of borylated heterocycles, which are widely utilized as key intermediates in the synthesis of complex organic molecules. The unique structural features of this compound, including its tetramethyl-substituted dioxaborolane core and the presence of a 3-nitrophenyl group at the 2-position, make it a versatile building block for various chemical transformations.

The significance of 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane lies in its utility as a boron-containing precursor in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions and with high selectivity. The dioxaborolane moiety in this compound acts as an effective boron source that can be readily converted into various functionalized aryl or heteroaryl compounds through palladium-catalyzed reactions. This capability has made it indispensable in the development of novel pharmaceuticals and agrochemicals.

Recent advancements in synthetic methodologies have further highlighted the importance of this compound. For instance, studies have demonstrated its efficacy in constructing biaryl frameworks, which are prevalent in many biologically active molecules. The combination of the tetramethyl group and the 3-nitrophenyl substituent not only enhances the reactivity of the boron center but also imparts specific steric and electronic properties to the resulting products. These properties are crucial for optimizing drug-like characteristics such as solubility, metabolic stability, and binding affinity to biological targets.

In the realm of pharmaceutical research, 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane has been employed in the synthesis of novel therapeutic agents. The nitro group on the phenyl ring can be further functionalized through reduction or nucleophilic aromatic substitution reactions, allowing for the introduction of diverse pharmacophores. Such modifications have led to promising candidates for treating various diseases, including cancer and inflammatory disorders. The ability to fine-tune molecular structures using this intermediate has significantly accelerated drug discovery pipelines.

The compound's role extends beyond pharmaceutical applications into materials science and catalysis. Researchers have explored its use in designing advanced polymers and liquid crystals due to its ability to form stable carbon-carbon bonds with precise control over molecular architecture. Additionally, its incorporation into catalytic systems has shown promise in developing more efficient and sustainable synthetic routes.

From a mechanistic perspective, understanding how 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane participates in cross-coupling reactions has provided valuable insights into transition metal catalysis. Detailed computational studies have elucidated how electronic effects and steric hindrance influence reaction outcomes. These findings have not only improved reaction conditions but also paved the way for designing new catalysts with enhanced performance.

The industrial production of this compound has also seen significant advancements. Modern synthetic routes now emphasize atom economy and green chemistry principles, reducing waste and improving yields. Continuous flow chemistry techniques have been particularly effective in scaling up its synthesis while maintaining high purity standards. Such innovations ensure that researchers worldwide have access to sufficient quantities of this valuable intermediate for their studies.

Looking ahead, future research directions for 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane are likely to focus on expanding its utility in asymmetric synthesis and exploring its potential as a ligand or catalyst component. The integration of machine learning and artificial intelligence into molecular design may further accelerate the discovery of new derivatives with tailored properties.

In conclusion,4 ,4 ,5 ,5 -tetramethyl - 2 - ( 3 - nitroph enyl ) - 1 , 3 , 2 - dioxabor ol ane ( CAS No . 68716 -48 - 3 ) remains a pivotal compound in modern chemical research due to its broad applicability across multiple disciplines. Its role as a synthetic intermediate continues to drive innovation in pharmaceuticals、materials science,and catalysis,underscoring its enduring value to both academic and industrial chemists alike。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:68716-48-3)4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane
A836224
Purity:99%
Quantity:100g
Price ($):464.0
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